2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one;manganese
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Overview
Description
2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one;manganese is a complex compound that combines the properties of a furan derivative with manganese
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one;manganese typically involves the reaction of a furan derivative with manganese salts under controlled conditions. The reaction conditions often include specific temperatures, pH levels, and the presence of catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of high-purity reagents and advanced purification techniques is crucial to achieve the desired quality and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one;manganese undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of manganese.
Reduction: It can also undergo reduction reactions, leading to the formation of lower oxidation states.
Substitution: The hydroxyl groups in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases to facilitate substitution reactions. The reaction conditions, such as temperature and solvent choice, play a critical role in determining the reaction pathway and products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield manganese oxides, while substitution reactions can produce a variety of substituted furan derivatives.
Scientific Research Applications
2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one;manganese has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions due to its ability to facilitate electron transfer processes.
Biology: The compound is studied for its potential role in biological systems, particularly in enzymatic reactions involving manganese.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antioxidant and in the treatment of certain diseases.
Industry: It is used in the production of advanced materials and as a component in specialized industrial processes.
Mechanism of Action
The mechanism by which 2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one;manganese exerts its effects involves its interaction with molecular targets and pathways. In biological systems, it may act as a cofactor for enzymes, facilitating redox reactions and other biochemical processes. The compound’s ability to donate and accept electrons makes it a versatile agent in various chemical and biological contexts.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furan derivatives and manganese complexes, such as:
- 2,3-dihydroxy-2H-furan-5-one
- Manganese(II) acetate
- Manganese(III) oxide
Uniqueness
What sets 2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one;manganese apart is its unique combination of a furan ring with multiple hydroxyl groups and a manganese center. This structure imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not be suitable for.
Properties
CAS No. |
16351-10-3 |
---|---|
Molecular Formula |
C12H14MnO12 |
Molecular Weight |
405.17 g/mol |
IUPAC Name |
(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-olate;manganese(2+) |
InChI |
InChI=1S/2C6H8O6.Mn/c2*7-1-2(8)5-3(9)4(10)6(11)12-5;/h2*2,5,7-10H,1H2;/q;;+2/p-2/t2*2-,5+;/m00./s1 |
InChI Key |
RSYSVNVHLXTDIR-ZZMNMWMASA-L |
Isomeric SMILES |
C([C@@H]([C@@H]1C(=C(C(=O)O1)[O-])O)O)O.C([C@@H]([C@@H]1C(=C(C(=O)O1)[O-])O)O)O.[Mn+2] |
SMILES |
C(C(C1C(=C(C(=O)O1)O)O)O)O.C(C(C1C(=C(C(=O)O1)O)O)O)O.[Mn] |
Canonical SMILES |
C(C(C1C(=C(C(=O)O1)[O-])O)O)O.C(C(C1C(=C(C(=O)O1)[O-])O)O)O.[Mn+2] |
Origin of Product |
United States |
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